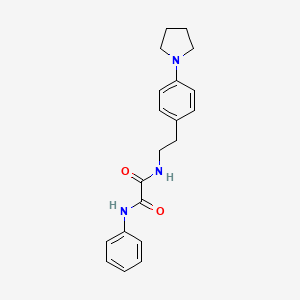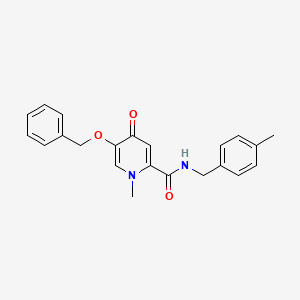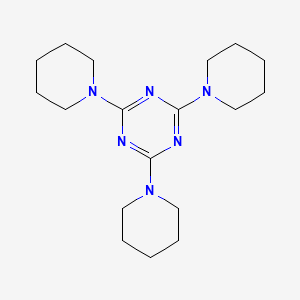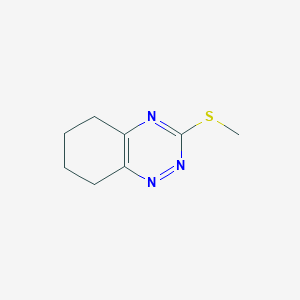
2,4-二氟-N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)苯甲酰胺
货号 B2364726
CAS 编号:
2034258-61-0
分子量: 386.326
InChI 键: ZFLCBDZIZALXDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms (difluoro), and the amide nitrogen is connected to a piperidine ring, which in turn is connected to a pyrimidine ring. The pyrimidine ring carries a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyrimidine rings, the introduction of the fluorine and trifluoromethyl groups, and finally the coupling of these components to form the final compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several aromatic rings (benzene and pyrimidine), a cyclic amine (piperidine), and several fluorine atoms. The exact arrangement of these groups would depend on the specifics of the synthesis .Chemical Reactions Analysis
As an aromatic compound with several functional groups, this compound could participate in a variety of chemical reactions. The presence of the amide group could allow for reactions involving the carbonyl group or the nitrogen atom. The fluorine atoms could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atoms could make the compound more lipophilic, which could influence its solubility and reactivity. The aromatic rings could contribute to its UV/Vis absorption properties .科学研究应用
1. 抗肿瘤应用
- 慢性髓细胞白血病中的氟马替尼代谢:氟马替尼是一种与2,4-二氟-N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)苯甲酰胺相关的酪氨酸激酶抑制剂,已被研究其在患有慢性髓细胞白血病的患者中的代谢。该研究确定了氟马替尼的主要代谢途径和代谢物,包括N-去甲基化、N-氧化、羟基化和酰胺水解等 (Gong, Chen, Deng, & Zhong, 2010)。
2. 神经系统疾病治疗
- KCNQ2/Q3钾通道开放剂用于癫痫:一系列N-吡啶基苯甲酰胺KCNQ2/Q3钾通道开放剂,与2,4-二氟-N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)苯甲酰胺结构相关,已被发现具有治疗癫痫和疼痛的潜力。该研究突出了导致这些化合物的构效关系 (Amato et al., 2011)。
3. 分析化学应用
- 相关物质的毛细管电泳:该化合物已在毛细管电泳分离的背景下进行研究,这对于制药领域的质量控制至关重要。这项研究对于了解相关化合物的分析方面具有重要意义 (Ye et al., 2012)。
4. 糖尿病治疗
- 二肽基肽酶抑制剂:该化合物已被研究为二肽基肽酶IV抑制剂,研究重点放在其在不同物种(包括人类)中的代谢、排泄和药代动力学上。这对于治疗2型糖尿病尤为重要 (Sharma et al., 2012)。
5. 用于糖尿病和肥胖的GPR119激动剂
- GPR119激动剂开发:一系列新型化合物,包括2,4-二氟-N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)苯甲酰胺衍生物,已被开发为GPR119激动剂,显示出治疗糖尿病和肥胖的潜力。该研究讨论了这些化合物的设计、合成和生物活性 (Kubo et al., 2021)。
6. 抗菌应用
- 合成和抗菌活性:包含哌啶基嘧啶亚胺的化合物,与主要化合物相关,已被合成并筛选其抗菌活性。这项研究有助于开发新的抗菌剂 (Merugu, Ramesh, & Sreenivasulu, 2010)。
7. 抗癌研究
- 合成和抗肿瘤评价:含有苯并噻唑基团的2,4,6-三取代嘧啶衍生物,与2,4-二氟-N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)苯甲酰胺结构相关,已被合成并评估其对各种癌细胞的抗肿瘤活性,显示出该化合物在癌症治疗中的潜力 (Li et al., 2020)。
8. 荧光和光物理性质
- 聚集增强发光:类似于2,4-二氟-N-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)苯甲酰胺的化合物已被研究其荧光性质,具有在各种光物理背景下的潜在应用 (Srivastava et al., 2017)。
9. 正电子发射断层扫描(PET)成像
- PET药剂合成用于癌症成像:研究包括合成相关化合物以用作PET药剂,旨在成像癌症中的特定突变,突出该化合物在诊断成像中的潜力 (Wang et al., 2013)。
10. 抗血管生成和DNA裂解研究
- 用于抗血管生成活性的新衍生物:合成了一系列该化合物的新衍生物,并评估了它们的抗血管生成和DNA裂解活性,表明在癌症治疗中具有潜力 (Kambappa et al., 2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2,4-difluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F5N4O/c18-10-1-2-12(13(19)7-10)16(27)25-11-3-5-26(6-4-11)15-8-14(17(20,21)22)23-9-24-15/h1-2,7-9,11H,3-6H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLCBDZIZALXDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F5N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看










![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2364662.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)